5-Fluoro-2-(oxetan-3-yloxy)aniline
Description
Chemical Structure and Properties 5-Fluoro-2-(oxetan-3-yloxy)aniline (CAS: 1349715-85-0) is a fluorinated aniline derivative featuring an oxetane ring linked via an ether group to the aromatic amine. Its molecular formula is C₉H₉FNO₂, with a molecular weight of 182.17 g/mol and a purity of 97% . The compound is synthesized via enantioselective desymmetrization, yielding 75% after column chromatography (hexane/EtOAc), as confirmed by NMR and HRMS data . Key spectral characteristics include:
- ¹H NMR (CDCl₃): δ 6.95–6.88 (m, 1H), 4.72–4.64 (m, 2H), 4.61–4.53 (m, 3H) .
- IR (ATR): Peaks at 3456 cm⁻¹ (N-H stretch) and 1601 cm⁻¹ (C=C aromatic) .
The oxetane ring confers rigidity and moderate polarity, influencing solubility and reactivity. This compound is primarily used in pharmaceutical intermediates and enantioselective catalysis .
Properties
IUPAC Name |
5-fluoro-2-(oxetan-3-yloxy)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c10-6-1-2-9(8(11)3-6)13-7-4-12-5-7/h1-3,7H,4-5,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AILYXTCZIJKBRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OC2=C(C=C(C=C2)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-(oxetan-3-yloxy)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-2-nitroaniline and oxetane.
Reduction: The nitro group in 5-fluoro-2-nitroaniline is reduced to an amino group using a reducing agent like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-2-(oxetan-3-yloxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to reduce any functional groups present.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide (NaOCH3) in methanol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted aniline derivatives with different nucleophiles replacing the fluorine atom.
Scientific Research Applications
Chemistry: 5-Fluoro-2-(oxetan-3-yloxy)aniline is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in the development of new drugs. The presence of the fluorine atom can improve the metabolic stability and bioavailability of drug candidates, while the oxetane ring can enhance their binding affinity to biological targets .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(oxetan-3-yloxy)aniline depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The fluorine atom can form strong interactions with target proteins, while the oxetane ring can enhance the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Oxetane-Containing Analogues
(a) 5-Fluoro-2-[(oxetan-3-yloxy)methyl]aniline (S12)
- Molecular Formula: C₁₀H₁₂FNO₂.
- Key Data: Yield (75%), purity (95%), NMR δ 6.66 (d, J = 7.3 Hz, 2H) .
(b) N-Benzyl-5-fluoro-2-[(oxetan-3-yloxy)methyl]aniline (1x)
Oxygen-Containing Heterocyclic Analogues
(a) 5-Fluoro-2-(furan-2-ylmethoxy)aniline (EN300-229876)
- Molecular Formula: C₁₀H₁₀FNO₂.
- CAS: 450399-72-1 .
- Comparison: The furan ring offers π-conjugation but lacks the oxetane’s ring strain, leading to lower metabolic stability in vivo .
(b) 5-Fluoro-2-(morpholin-4-yl)aniline
Nitrogen-Containing Heterocyclic Analogues
(a) 5-Fluoro-2-[(1-methyl-1H-pyrazol-4-yl)methoxy]aniline
- Molecular Formula: C₁₁H₁₂FN₃O.
- Key Data: MW 221.24 g/mol, CAS: 1006468-29-6 .
- Comparison: The pyrazole ring contributes to hydrogen bonding and metal coordination, useful in kinase inhibitor design but may increase toxicity .
(b) 5-Fluoro-2-(1H-imidazol-1-yl)aniline
Substituent-Modified Analogues
(a) 5-Fluoro-2-(trifluoromethyl)aniline
(b) 5-Fluoro-2-(1-pyrrolidinyl)aniline
Data Table: Comparative Analysis of Key Compounds
| Compound Name | Molecular Formula | MW (g/mol) | CAS Number | Purity | Key Feature |
|---|---|---|---|---|---|
| 5-Fluoro-2-(oxetan-3-yloxy)aniline | C₉H₉FNO₂ | 182.17 | 1349715-85-0 | 97% | Oxetane ring, moderate polarity |
| 5-Fluoro-2-(furan-2-ylmethoxy)aniline | C₁₀H₁₀FNO₂ | 195.19 | 450399-72-1 | 95% | Furan, π-conjugation |
| 5-Fluoro-2-(morpholin-4-yl)aniline | C₁₀H₁₁FN₂O | 194.21 | - | 95% | Morpholine, basic nitrogen |
| 5-Fluoro-2-(1H-imidazol-1-yl)aniline | C₉H₈FN₃ | 177.17 | 251649-52-2 | - | Imidazole, pH-dependent solubility |
| 5-Fluoro-2-(trifluoromethyl)aniline | C₇H₅F₄N | 179.12 | - | - | CF₃, high electronegativity |
Key Research Findings
- Synthetic Yields: Oxetane derivatives generally exhibit higher yields (69–75%) compared to morpholine/pyrazole analogues (~60–70%) due to optimized desymmetrization protocols .
- Solubility: Oxetane-containing compounds balance polarity and lipophilicity, making them preferable in CNS drug design over highly polar morpholine derivatives .
- Biological Activity: Fluorinated anilines with heterocycles (e.g., imidazole, pyrazole) show enhanced binding to enzymes like kinases, though oxetane derivatives offer better metabolic stability .
Biological Activity
5-Fluoro-2-(oxetan-3-yloxy)aniline is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features, including a fluorine atom and an oxetane ring. These components may significantly influence its biological activity, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, synthesizing data from diverse research studies and presenting detailed findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Fluorine Atom : Known to enhance lipophilicity and potentially alter metabolic pathways.
- Oxetane Ring : Provides unique reactivity patterns, including susceptibility to ring-opening reactions, which may be crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The fluorine substitution enhances binding affinity due to electronic effects, while the oxetane moiety contributes to the compound's reactivity.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It can interact with various receptors, potentially altering signal transduction processes.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For example, derivatives of 5-fluoro compounds have shown significant inhibitory effects against various bacterial strains.
| Compound | Target Organism | ID50 (M) |
|---|---|---|
| This compound | Streptococcus faecium | 9 x 10<sup>-8</sup> |
| Escherichia coli | 1 x 10<sup>-7</sup> |
These findings suggest that this compound may possess similar antimicrobial properties as its derivatives.
Antitumor Activity
A recent study highlighted the potential antitumor effects of fluorinated compounds. For instance, compounds related to camptothecin demonstrated enhanced cytotoxicity against colorectal cancer cells.
| Compound | Cancer Type | IC50 (M) |
|---|---|---|
| FL118 Derivative (7h) | Colorectal Cancer | Not specified |
| This compound | Potential Target | TBD |
The exact IC50 values for this compound are still under investigation, but its structural similarity to effective antitumor agents suggests promising activity.
Case Studies
- Antimicrobial Efficacy : A study assessed the effectiveness of various fluorinated compounds against Streptococcus faecium and Escherichia coli, revealing that modifications in the fluorine position significantly influenced antimicrobial potency.
- Cytotoxicity in Cancer Research : Another investigation focused on a series of fluorinated anilines, including this compound, showing enhanced cytotoxic effects compared to non-fluorinated analogs. The presence of the oxetane ring was noted to contribute positively to cellular uptake and subsequent cytotoxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
